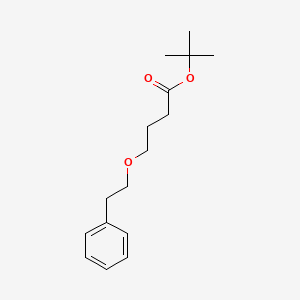
tert-Butyl 4-phenethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-phenethoxybutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenethoxy group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-phenethoxybutanoate typically involves the esterification of 4-phenethoxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-phenethoxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry: tert-Butyl 4-phenethoxybutanoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the specificity and kinetics of esterases.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity as a prodrug or as a component in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 4-phenethoxybutanoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The phenethoxy group may also participate in interactions with proteins or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl 4-hydroxybutanoate: Similar ester structure but with a hydroxyl group instead of a phenethoxy group.
Phenethyl butanoate: Similar ester structure but with a phenethyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 4-phenethoxybutanoate is unique due to the combination of the tert-butyl and phenethoxy groups. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-phenylethoxy)butanoate |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15(17)10-7-12-18-13-11-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
InChI Key |
CCMCZVYHOZPEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















